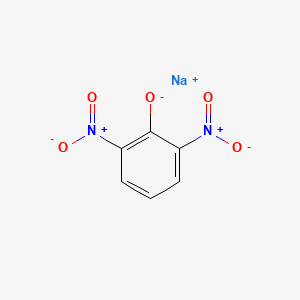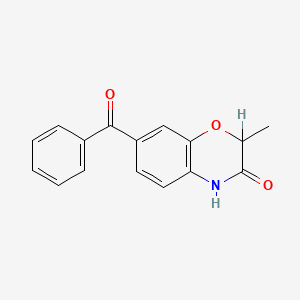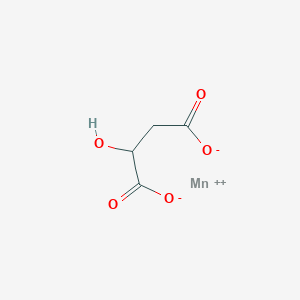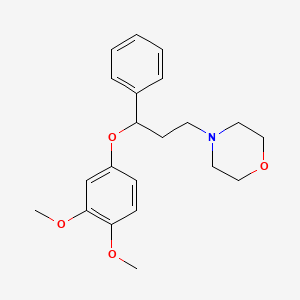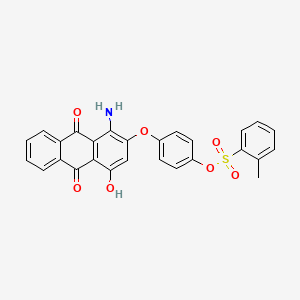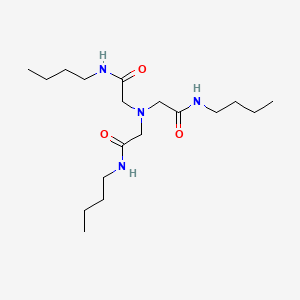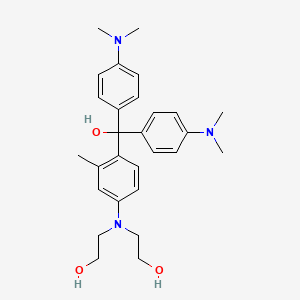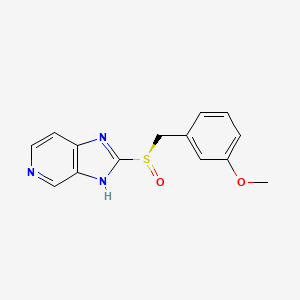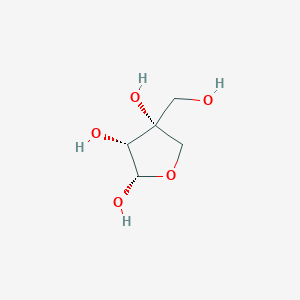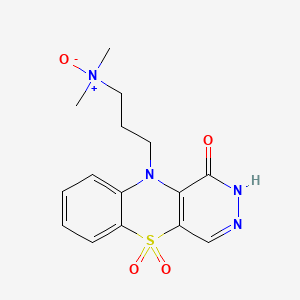
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylamino groups
Métodos De Preparación
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazine Moiety: This step involves the condensation of the pyridazine derivative with a benzothiazine precursor.
Attachment of the Dimethylamino Group: This is usually done through nucleophilic substitution reactions.
Oxidation to Form the Trioxide: The final step involves the oxidation of the compound to introduce the N,5,5-trioxide functionality.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen and sulfur atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate can be compared with similar compounds such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.
Benzothiazine Derivatives: Compounds with the benzothiazine moiety are often studied for their medicinal properties.
Dimethylamino-Substituted Compounds: These compounds are known for their interactions with biological molecules and potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
126598-51-4 |
|---|---|
Fórmula molecular |
C15H18N4O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1,5,5-trioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)propan-1-amine oxide |
InChI |
InChI=1S/C15H18N4O4S/c1-19(2,21)9-5-8-18-11-6-3-4-7-12(11)24(22,23)13-10-16-17-15(20)14(13)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20) |
Clave InChI |
POQJKHRZFVIUDT-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


